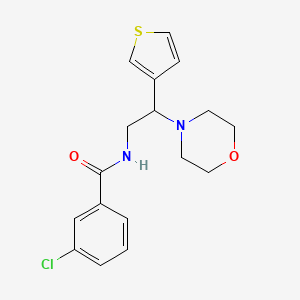
3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Thiophene, a key component in the structure of 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, a morpholino group, and a benzamide group. Thiophene is a five-membered heteroaromatic compound with a sulfur atom at the 1 position .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, thiophene derivatives are known to undergo a variety of reactions . For example, the Gewald reaction is a condensation reaction that produces aminothiophene derivatives .Scientific Research Applications
Material Science and Crystallography
- The structural analysis of compounds with benzamide and morpholino groups has contributed to understanding the conformational stability and intermolecular interactions in crystalline states, which are crucial for designing materials with specific properties (Huai‐Lin Pang et al., 2006).
Organic Synthesis and Chemical Reactions
- Research on morpholino and benzamide derivatives has led to the development of novel synthetic pathways and the discovery of new reactions, enhancing the toolbox available for organic chemists to create complex molecules for various applications (A. Abbasi et al., 2011).
Pharmacology and Medicinal Chemistry
- Some benzamide derivatives with morpholino groups have been studied for their potential antitumor activities, showcasing the relevance of these compounds in the search for new therapeutic agents (X. Ji et al., 2018).
- The antidepressant properties of specific benzamide and morpholino derivatives have been investigated, pointing to their potential use in treating mood disorders (N. S. Donskaya et al., 2004).
Antimicrobial and Antifungal Research
- Some studies have explored the antimicrobial and antifungal potentials of benzamide derivatives, contributing to the ongoing search for new compounds to combat resistant microbial strains (Zhou Weiqun et al., 2005).
Future Directions
Thiophene and its derivatives, including 3-chloro-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide, continue to attract great interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Therefore, future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .
Mechanism of Action
Mode of Action
It’s worth noting that similar compounds have been shown to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
properties
IUPAC Name |
3-chloro-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-15-3-1-2-13(10-15)17(21)19-11-16(14-4-9-23-12-14)20-5-7-22-8-6-20/h1-4,9-10,12,16H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBWGAGONHOHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2=CC(=CC=C2)Cl)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

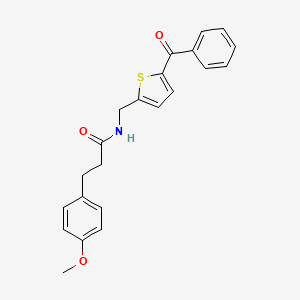

![3-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyridazine](/img/structure/B2886807.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylisoxazol-5-yl)acetamide](/img/structure/B2886810.png)

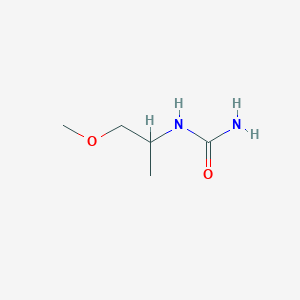
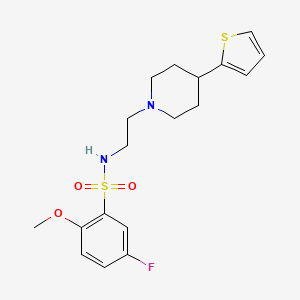
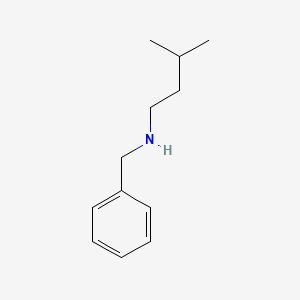
![2-[2-(Naphthalen-1-yl)acetamido]thiophene-3-carboxamide](/img/structure/B2886817.png)

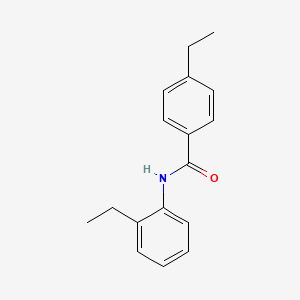
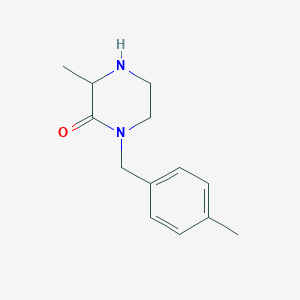
![3-[(2-Methoxyphenyl)methyl]-7-[(2-methylphenyl)methyl]-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2886823.png)
![N-(2,4-dimethoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2886824.png)